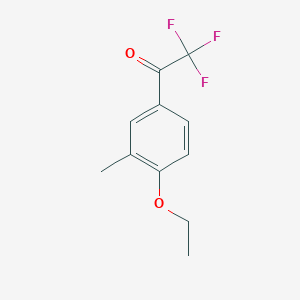

4'-Ethoxy-3'-methyl-2,2,2-trifluoroacetophenone

Description

4'-Ethoxy-3'-methyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group at the para position of a benzene ring substituted with ethoxy (OCH₂CH₃) and methyl (CH₃) groups at the 4' and 3' positions, respectively. This compound is part of a broader class of trifluoroacetophenone derivatives, which are widely studied for their electron-withdrawing trifluoromethyl group and applications in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-9-5-4-8(6-7(9)2)10(15)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQZGRRKIWOXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of solvents like dichloromethane and temperatures around 25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Key Observations :

Key Challenges :

- Commercial Viability: The discontinuation of 4'-ethoxy-3'-methyl-2,2,2-trifluoroacetophenone highlights scalability or stability issues, common in fluorinated compounds due to costly synthesis and regulatory hurdles .

- Reaction Efficiency: Ethoxy’s electron-donating nature may require harsher conditions in Friedel-Crafts reactions compared to electron-withdrawing substituents like CF₃ or NO₂ .

Biological Activity

4'-Ethoxy-3'-methyl-2,2,2-trifluoroacetophenone is a synthetic organic compound belonging to the class of trifluoroacetophenones. Its unique structure, characterized by the presence of an ethoxy group and a trifluoromethyl moiety, contributes to its notable biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3O2. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F3O2 |

| Molecular Weight | 256.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to known antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes due to its lipophilic nature.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. Preliminary research suggests that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The compound decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM.

The biological activities of this compound can be attributed to its structural features:

- Lipophilicity : The trifluoromethyl group increases hydrophobic interactions with lipid membranes.

- Enzyme Inhibition : The compound's ability to interact with enzymes involved in inflammation suggests potential as a therapeutic agent.

- Nucleophilic Reactions : It can react with nucleophiles due to its electrophilic carbonyl group, leading to the formation of adducts that may exhibit further biological activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 µg/mL (S. aureus) | IL-6 reduction by 40% |

| 4'-Phenoxy-2,2,2-trifluoroacetophenone | 16 µg/mL (S. aureus) | IL-6 reduction by 30% |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | 64 µg/mL (E. coli) | IL-6 reduction by 25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.